tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
Bicyclic Core
The pyrazolo[1,5-a]pyrazine system adopts a planar conformation due to aromatic π-electron delocalization across the pyrazole and pyrazine rings. Partial saturation at positions 6 and 7 introduces slight puckering, reducing strain in the six-membered ring.
Substituent Effects
- Bromomethyl Group : Positioned ortho to the bridging nitrogen, the C–Br bond (1.93–1.98 Å) introduces steric bulk and polarizability, influencing electrophilic reactivity.
- Boc Protecting Group : The tert-butyl moiety creates a steric shield around the carbamate, stabilizing the molecule against nucleophilic attack during synthetic steps.
Conformational flexibility arises from rotation about the C–N bond linking the Boc group to the heterocycle. Density functional theory (DFT) simulations suggest a preference for staggered conformers to minimize van der Waals repulsions between the tert-butyl group and the bicyclic core.
Crystallographic Data and Spatial Arrangement
While experimental crystallographic data for this specific compound remains unpublished, analogous pyrazolo[1,5-a]pyrazine derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pbca space groups. Key inferred characteristics include:
| Parameter | Value (Estimated) |
|---|---|
| Unit Cell Dimensions | a = 8–10 Å, b = 10–12 Å, c = 12–14 Å |
| Density | 1.45–1.60 g/cm³ |
| Z (Molecules/Unit Cell) | 4–8 |
Hydrogen bonding between the carbamate oxygen and adjacent N–H groups likely stabilizes the lattice. Halogen bonds involving the bromine atom may further contribute to packing efficiency.
Comparative Analysis with Pyrazolo[1,5-a]pyrazine Derivatives
Structural modifications profoundly alter physicochemical and biological properties. The table below contrasts key derivatives:
The bromomethyl variant discussed here exhibits unique reactivity: the bromine atom serves as a leaving group in nucleophilic substitutions, enabling coupling reactions to generate prodrugs or targeted therapeutics. For instance, patent WO2018011163A1 demonstrates its utility in synthesizing antiviral agents through Suzuki-Miyaura cross-couplings.
In contrast, hydroxyl or methyl substituents modulate solubility and target affinity. The Boc group’s universal role in protecting amines during solid-phase peptide synthesis further underscores this compound’s versatility.
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
QHNBBNSNVBZZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, diketone precursor | Formation of dihydropyrazolo[1,5-a]pyrazine core |
| 2 | Bromination | N-Bromosuccinimide (NBS), AIBN, CCl4 or CH2Cl2, light or heat | Radical bromination at 2-methyl position; control to avoid dibromination |
| 3 | Esterification | tert-Butanol, acid catalyst or coupling reagents (DCC/EDCI) | Formation of tert-butyl ester at 5-carboxylate position |
| 4 | Purification | Silica gel chromatography | Isolation of pure tert-butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate |
Research Findings and Optimization Parameters
Bromination Efficiency:
The use of NBS in an inert solvent such as dichloromethane with radical initiators provides selective monobromination. Reaction temperature and time are critical; typical conditions are 0–25°C for 2–6 hours to maximize yield and minimize side reactions.Esterification Yield:
The tert-butyl esterification proceeds efficiently under mild acidic conditions or using carbodiimide coupling reagents. Excess tert-butanol and catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) can drive the reaction to completion.Purity and Stability:
The compound is sensitive to hydrolysis under strongly acidic or basic conditions due to the ester and bromomethyl groups. Proper storage at low temperatures (2–8°C) and avoidance of moisture are recommended to maintain integrity.
Data Table: Typical Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Comments |
|---|---|---|---|---|---|
| Bromination | NBS, AIBN, CH2Cl2, light | 0–25°C | 3–5 hours | 75–85 | Selective monobromination |
| Esterification | tert-Butanol, DCC, DMAP (catalyst), DCM | RT | 12–24 hrs | 80–90 | High esterification efficiency |
| Purification | Silica gel chromatography | N/A | N/A | N/A | Purity > 98% by HPLC/NMR |
Additional Notes on Preparation
Solvent Choice:
Dichloromethane or chloroform are preferred solvents for bromination due to their inertness and ability to dissolve both reactants and NBS.Radical Initiation:
AIBN or light irradiation is necessary to generate bromine radicals from NBS, facilitating selective bromination.Handling and Storage: The bromomethyl group is reactive towards nucleophiles; thus, the compound should be handled under inert atmosphere when possible and stored in sealed containers at low temperature to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the bromomethyl group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a wide range of derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Basic Information
- Molecular Formula : CHBrNO
- Molecular Weight : 302.17 g/mol
- Boiling Point : Predicted at 400.3 ± 45.0 °C
- Density : 1.52 ± 0.1 g/cm³
- pKa : -0.23 ± 0.20
Structure
The structure of tert-butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate features a bromomethyl group attached to a dihydropyrazolo framework, which is known for its relevance in various pharmacological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to this compound. For example, derivatives of dihydropyrazoles have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC value of 12 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
Compounds containing the pyrazolo moiety have been noted for their antimicrobial activities. This compound may exhibit similar properties due to its structural characteristics.
Case Study: Antimicrobial Screening
In an antimicrobial screening assay, a derivative showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential for development as an antibacterial agent .
Neuroprotective Effects
Research has indicated that pyrazolo derivatives possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotective Activity
A study evaluated the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced cell death by up to 50% compared to controls, potentially through antioxidant mechanisms .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets through covalent or non-covalent bonding. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the pyrazolo[1,5-a]pyrazine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Reactivity
Key Observations :
- Reactivity : The bromomethyl group at C-2 in the target compound offers superior versatility compared to C-3 bromo derivatives, as the methylene spacer allows for easier functional group introduction without steric hindrance .
- Boc Protection : All compounds share the Boc group, which stabilizes the amine during synthesis but requires acidic conditions for deprotection (e.g., HCl/dioxane) .
Target Compound :
- Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with amines, thiols, or azides to generate intermediates for drug candidates (e.g., VU0462807, a mGlu5 PAM) .
- Cross-Coupling: Conversion to boronic esters via Miyaura borylation enables Suzuki couplings with aryl halides, as demonstrated in Parkin modulator synthesis (e.g., tert-butyl (R)-6-isopropyl-3-(4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) .
Analog-Specific Pathways :
- tert-Butyl 2-amino-...: The C-2 amine participates in amide bond formation (e.g., with HATU-activated carboxylic acids) to generate protease inhibitors or kinase-targeting molecules .
- tert-Butyl 3-bromo-... : Positional bromination at C-3 limits coupling efficiency due to steric effects but is critical for synthesizing spirocyclic compounds (e.g., Europan Patent Application EP 3 919 785) .
Stability and Handling Considerations
- Storage: Bromomethyl and bromo derivatives require inert atmosphere storage (2–8°C) to prevent degradation, whereas amino analogs are hygroscopic and sensitive to oxidation .
- Safety : Brominated compounds carry hazards (H315, H319, H335) due to skin/eye irritation and respiratory sensitization .
Biological Activity
Tert-butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₁H₁₆BrN₃O₂ and a molecular weight of 302.17 g/mol, this compound features a pyrazolo[1,5-a]pyrazine core structure, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its biological activity. The presence of the bromomethyl group enhances its reactivity and potential selectivity towards biological targets. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN₃O₂ |
| Molecular Weight | 302.17 g/mol |
| CAS Number | 1250998-21-0 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in cancer pathways.
For instance, studies on related pyrazolo compounds have demonstrated their ability to inhibit tumor growth by targeting matrix metalloproteinases (MMPs), which play critical roles in cancer progression. In vitro assays have shown promising results regarding the binding affinity of these compounds to MMP-2 and MMP-9, suggesting that this compound might share similar mechanisms of action.
The exact mechanism by which this compound exerts its biological effects requires further investigation. However, it is hypothesized that the compound may inhibit angiogenesis—the formation of new blood vessels from existing ones—thereby starving tumors of necessary nutrients and oxygen.
In Vitro Studies
In vitro studies assessing the cytotoxic effects of related pyrazolo compounds have demonstrated significant growth inhibition across various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Viability (%) at 20 µM after 72h |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 15.05% |
| HeLa | 9.22 ± 0.17 | 21.64% |
| Jurkat | 4.64 ± 0.08 | 6.01% |
These results indicate that compounds in this class can significantly reduce cell viability over time, suggesting their potential as therapeutic agents in cancer treatment .
Future Research Directions
While initial findings are promising, extensive research is still needed to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Investigating specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure influence biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl bromopyrazolo-pyrazine derivatives can react with boronic acids in 1,4-dioxane/water under reflux, using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst and K₂CO₃ as a base. Post-reaction purification involves column chromatography (silica gel) with gradients of ethyl acetate/hexane .
- Key Data : Typical yields range from 43% to 80%, depending on the substituents and reaction conditions .
Q. How is the purity and structural integrity of this compound validated?
- Nuclear Magnetic Resonance (¹H NMR) : Used to confirm the presence of tert-butyl groups (~1.4 ppm) and bromomethyl protons (~3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- HPLC : Assesses purity (>95% in most cases) .
Q. What solvent systems are optimal for its stability during storage?
- The compound is stable in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at –20°C. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .
Advanced Research Questions
Q. How can functionalization at the bromomethyl position be achieved for downstream applications?
- Negishi Coupling : The bromomethyl group serves as a handle for Pd-catalyzed cross-couplings. For example, reaction with arylzinc reagents in THF/DMF using Pd(dba)₂ and CPhos as ligands yields biaryl derivatives (38–43% yields) .
- Nucleophilic Substitution : React with amines (e.g., piperazine) in DMF at 60°C to install amine-containing side chains .
- Key Challenge : Steric hindrance from the tert-butyl group may reduce reaction efficiency, requiring excess reagents or prolonged reaction times .
Q. What strategies mitigate side reactions during tert-butyl deprotection?
- Acidic Conditions : Use 4N HCl in 1,4-dioxane for selective removal of the tert-butyloxycarbonyl (Boc) group without affecting the bromomethyl moiety. Typical deprotection yields are >85% .
- Alternative Method : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at RT for 2 hours, followed by neutralization with saturated NaHCO₃ .
Q. How does the compound’s stereochemistry influence its reactivity in cyclization reactions?
- The dihydropyrazine ring adopts a screw-boat conformation, as confirmed by X-ray crystallography. This geometry facilitates regioselective bromination at the 2-position but may sterically hinder reactions at the 6,7-positions .
- Structural Data : Crystallographic studies show dihedral angles of 16.05° between the pyrazole and benzene rings, impacting π-π stacking in supramolecular assemblies .
Q. What analytical techniques resolve contradictions in reaction yields reported across studies?
- Controlled Replicates : Reproduce reactions under standardized conditions (e.g., 110°C in 1,4-dioxane with K₂CO₃) to assess variability .
- In Situ Monitoring : Use LC-MS to track intermediates and optimize reaction times (e.g., 12 hours for complete conversion) .
Applications in Medicinal Chemistry
Q. How is this compound utilized in designing mGluR2 negative allosteric modulators?
- The pyrazolo-pyrazine core serves as a scaffold for CNS-targeted drugs. Functionalization at the bromomethyl position with aryl groups (e.g., trifluoromethylphenyl) enhances blood-brain barrier penetration. Patent data highlight derivatives with IC₅₀ values <100 nM for mGluR2 .
Q. What computational methods predict its pharmacokinetic properties?
- LogS and LogP : Calculated values (LogS = –3.5, LogP = 2.8) suggest moderate solubility in lipid membranes.
- ADMET Prediction : Tools like SwissADME estimate high gastrointestinal absorption but potential CYP3A4-mediated metabolism .
Methodological Tables
| Characterization Data | Technique | Key Peaks/Data |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (s, 9H) | Tert-butyl group |
| HRMS (ESI+) | m/z 356.0821 | [M+H]+ for C₁₃H₁₉BrN₃O₂ |
| X-ray diffraction | P1 space group | a = 7.1709 Å, α = 81.156° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
